Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-
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Overview
Description
Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group and dichloro substituents, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds .
Medicine: In the medical field, Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific enzymes or receptors .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets. The methoxyphenyl group and dichloro substituents play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use . Molecular docking studies and biochemical assays are often employed to elucidate the pathways involved in its mechanism of action .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the dichloro substituents.
N-(3-Methoxyphenyl)acetamide: Similar structure but with different substituents.
Acetamide, N-(3-methylphenyl)-: Contains a methyl group instead of a methoxy group.
2-(2-Methoxyphenyl)acetamide: Similar structure with the methoxy group in a different position.
Uniqueness: Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is unique due to the presence of both methoxyphenyl and dichloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
58085-11-3 |
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Molecular Formula |
C12H12Cl4N2O3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H12Cl4N2O3/c1-21-7-4-2-3-6(5-7)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20) |
InChI Key |
UNKIRPHBSQWODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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